
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is an organic compound with a complex structure that includes a bromine atom, two methoxy groups, and a methyl group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol typically involves several steps, starting from commercially available precursors One common method involves the bromination of a suitable aromatic precursor, followed by methoxylation and methylation reactions
For example, a typical synthetic route might start with the bromination of 2,4-dimethoxy-3-methylbenzene using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: The major products include (6-Bromo-2,4-dimethoxy-3-methylphenyl)aldehyde or (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid).
Reduction: The major product is (2,4-Dimethoxy-3-methylphenyl)methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-2,4-dimethoxy-3-methylphenyl)methanol or (6-Thio-2,4-dimethoxy-3-methylphenyl)methanol.
Aplicaciones Científicas De Investigación
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Bromo-3-methoxy-2-methylphenyl)methanol
- (6-Bromo-2,4-dimethoxyphenyl)methanol
- (6-Bromo-2,4-dimethoxy-3-methylbenzoic acid)
Uniqueness
(6-Bromo-2,4-dimethoxy-3-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of bromine, methoxy, and methyl groups on the benzene ring, along with the methanol group, makes it a versatile compound for various applications.
Propiedades
Número CAS |
110466-11-0 |
|---|---|
Fórmula molecular |
C10H13BrO3 |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
(6-bromo-2,4-dimethoxy-3-methylphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-6-9(13-2)4-8(11)7(5-12)10(6)14-3/h4,12H,5H2,1-3H3 |
Clave InChI |
XFOIJKGBLGRFGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1OC)Br)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
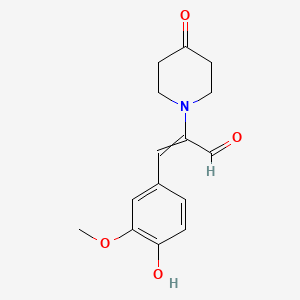
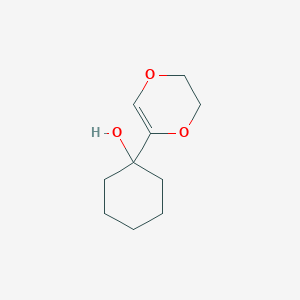
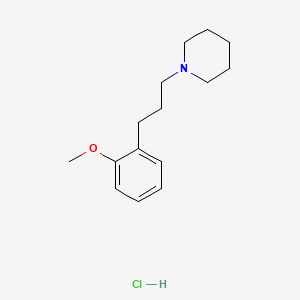
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
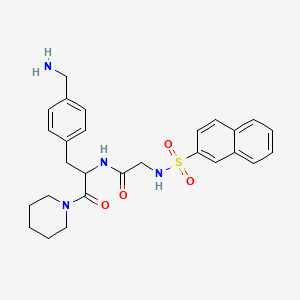
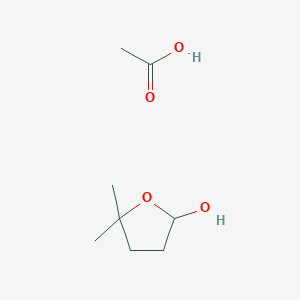
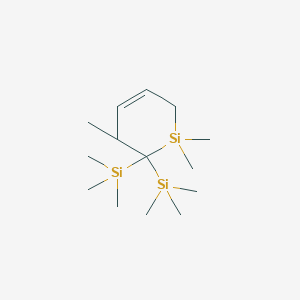
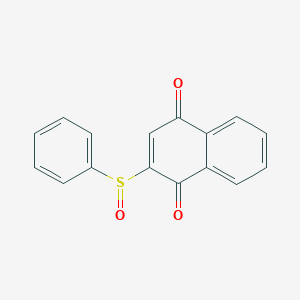
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
